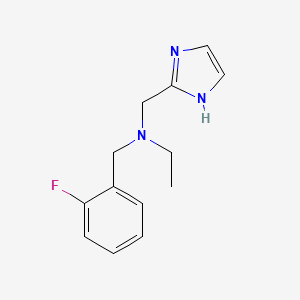![molecular formula C21H27N5 B3809456 4-{[4-(2-methyl-6-propylpyrimidin-4-yl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B3809456.png)
4-{[4-(2-methyl-6-propylpyrimidin-4-yl)piperazin-1-yl]methyl}-1H-indole
説明
4-{[4-(2-methyl-6-propylpyrimidin-4-yl)piperazin-1-yl]methyl}-1H-indole, also known as MPI-0479605, is a novel small molecule inhibitor of the TLR8 receptor. TLR8 is an important member of the Toll-like receptor family, which plays a crucial role in the innate immune response. The activation of TLR8 can lead to the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases, including autoimmune disorders, infectious diseases, and cancer.
作用機序
The mechanism of action of 4-{[4-(2-methyl-6-propylpyrimidin-4-yl)piperazin-1-yl]methyl}-1H-indole involves the inhibition of TLR8-mediated signaling pathways. TLR8 is a single-pass transmembrane receptor that recognizes single-stranded RNA from viruses and bacteria. Upon ligand binding, TLR8 recruits adaptor proteins, such as MyD88 and TRIF, which activate downstream signaling pathways, including the NF-κB and MAPK pathways. 4-{[4-(2-methyl-6-propylpyrimidin-4-yl)piperazin-1-yl]methyl}-1H-indole inhibits TLR8-mediated cytokine production by blocking the recruitment of MyD88 and TRIF to TLR8.
Biochemical and Physiological Effects:
4-{[4-(2-methyl-6-propylpyrimidin-4-yl)piperazin-1-yl]methyl}-1H-indole has been shown to have several biochemical and physiological effects. In a preclinical study, 4-{[4-(2-methyl-6-propylpyrimidin-4-yl)piperazin-1-yl]methyl}-1H-indole was found to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-12, in human PBMCs and DCs. Additionally, 4-{[4-(2-methyl-6-propylpyrimidin-4-yl)piperazin-1-yl]methyl}-1H-indole was shown to inhibit the proliferation and migration of cancer cells in vitro and in vivo. These findings suggest that 4-{[4-(2-methyl-6-propylpyrimidin-4-yl)piperazin-1-yl]methyl}-1H-indole may have potential therapeutic applications in cancer and other TLR8-mediated diseases.
実験室実験の利点と制限
4-{[4-(2-methyl-6-propylpyrimidin-4-yl)piperazin-1-yl]methyl}-1H-indole has several advantages and limitations for lab experiments. One advantage is that it is a small molecule inhibitor, which allows for easy synthesis and modification. Additionally, 4-{[4-(2-methyl-6-propylpyrimidin-4-yl)piperazin-1-yl]methyl}-1H-indole has been extensively studied in preclinical models, which provides a strong foundation for future research. However, one limitation is that the mechanism of action of 4-{[4-(2-methyl-6-propylpyrimidin-4-yl)piperazin-1-yl]methyl}-1H-indole is not fully understood, which may limit its therapeutic potential.
将来の方向性
There are several future directions for research on 4-{[4-(2-methyl-6-propylpyrimidin-4-yl)piperazin-1-yl]methyl}-1H-indole. One direction is to further elucidate the mechanism of action of 4-{[4-(2-methyl-6-propylpyrimidin-4-yl)piperazin-1-yl]methyl}-1H-indole and its downstream effects on TLR8-mediated signaling pathways. Additionally, future studies could investigate the potential therapeutic applications of 4-{[4-(2-methyl-6-propylpyrimidin-4-yl)piperazin-1-yl]methyl}-1H-indole in other TLR8-mediated diseases, such as autoimmune disorders and infectious diseases. Finally, future research could focus on the development of more potent and selective TLR8 inhibitors based on the structure of 4-{[4-(2-methyl-6-propylpyrimidin-4-yl)piperazin-1-yl]methyl}-1H-indole.
科学的研究の応用
4-{[4-(2-methyl-6-propylpyrimidin-4-yl)piperazin-1-yl]methyl}-1H-indole has been extensively studied for its potential therapeutic applications in various diseases. In a preclinical study, 4-{[4-(2-methyl-6-propylpyrimidin-4-yl)piperazin-1-yl]methyl}-1H-indole was found to be a potent inhibitor of TLR8-mediated cytokine production in human peripheral blood mononuclear cells (PBMCs) and dendritic cells (DCs). Moreover, 4-{[4-(2-methyl-6-propylpyrimidin-4-yl)piperazin-1-yl]methyl}-1H-indole was shown to inhibit the proliferation and migration of cancer cells in vitro and in vivo. These findings suggest that 4-{[4-(2-methyl-6-propylpyrimidin-4-yl)piperazin-1-yl]methyl}-1H-indole may have potential therapeutic applications in cancer and other TLR8-mediated diseases.
特性
IUPAC Name |
4-[[4-(2-methyl-6-propylpyrimidin-4-yl)piperazin-1-yl]methyl]-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5/c1-3-5-18-14-21(24-16(2)23-18)26-12-10-25(11-13-26)15-17-6-4-7-20-19(17)8-9-22-20/h4,6-9,14,22H,3,5,10-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKMIVOZHUMSNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NC(=N1)C)N2CCN(CC2)CC3=C4C=CNC4=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-(4-biphenylyl)-1H-pyrazol-4-yl]-N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-N-methylmethanamine](/img/structure/B3809379.png)
![methyl 5-[3-({[(4-methoxyphenyl)acetyl]amino}methyl)-1-piperidinyl]-5-oxopentanoate](/img/structure/B3809382.png)
![N-cyclopropyl-N-[4-(methylthio)benzyl]-2-(tetrahydro-2H-pyran-4-yl)acetamide](/img/structure/B3809387.png)
![rel-(1R,5S)-3-[3-(2-furyl)-3-phenylpropanoyl]-3,8-diazabicyclo[3.2.1]octane hydrochloride](/img/structure/B3809391.png)
![1-(4-fluorophenyl)-N-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B3809395.png)
![methyl 5-[(dimethylamino)sulfonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B3809399.png)
![N-{2-[4-(hydroxymethyl)-1-piperidinyl]-5,6,7,8-tetrahydro-5-quinazolinyl}-3-methyl-2-thiophenecarboxamide](/img/structure/B3809400.png)

![4-{4-[4-methoxy-3-(methoxymethyl)benzyl]piperazin-1-yl}furo[3,2-c]pyridine](/img/structure/B3809416.png)
![3-benzyl-4-[6-(1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-2-piperazinone](/img/structure/B3809429.png)
![N-{[1-(3-phenyl-2-propynoyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide](/img/structure/B3809437.png)
![4-methyl-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-4-piperidinecarboxamide trifluoroacetate](/img/structure/B3809444.png)
![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-4-(2-thienyl)butanamide](/img/structure/B3809448.png)
![(2S)-2-(acetylamino)-N-[2-(2-ethylphenoxy)ethyl]-N-methylpropanamide](/img/structure/B3809455.png)